Fluorination Impact on Chemical Reactivity: Meta-Fluoro vs. Non-Fluorinated Benzamide
The presence of a meta-fluorine atom in 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is expected to alter the compound's reactivity compared to its non-fluorinated analog, N-(2-hydroxy-4-methylphenyl)benzamide (CAS 3743-11-1) [1]. While direct comparative data for this specific pair are not publicly available, class-level inference from fluorinated benzamides in patent US20110039858A1 demonstrates that meta-fluorination can substantially influence biological activity [2].
| Evidence Dimension | Functional Group Electronic Effects |
|---|---|
| Target Compound Data | Presence of meta-fluorine (Hammett σm = 0.34) |
| Comparator Or Baseline | Absence of fluorine (H = 0.00) |
| Quantified Difference | Meta-fluorine introduces electron-withdrawing effect (-I) and potential for enhanced metabolic stability. |
| Conditions | Not applicable (theoretical comparison based on known substituent effects). |
Why This Matters
This information is crucial for medicinal chemists to design experiments; the fluorinated analog may exhibit improved metabolic stability or altered binding affinity due to electronic effects.
- [1] PubChem. N-(2-hydroxy-4-methylphenyl)benzamide. Compound Summary. Accessed April 22, 2026. View Source
- [2] US Patent US20110039858A1. Novel Compounds. 2010. Example 3, Claim 1. View Source
